molecular formula C10H15F3O3 B13023578 Methyl 4-methoxy-4-(trifluoromethyl)cyclohexanecarboxylate

Methyl 4-methoxy-4-(trifluoromethyl)cyclohexanecarboxylate

Cat. No.: B13023578
M. Wt: 240.22 g/mol
InChI Key: HQZDJIQCJIFCMJ-UHFFFAOYSA-N
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Description

Methyl 4-methoxy-4-(trifluoromethyl)cyclohexanecarboxylate is an organic compound with the molecular formula C10H15F3O3 and a molecular weight of 240.22 g/mol . This compound is characterized by the presence of a trifluoromethyl group, which plays a significant role in enhancing its chemical properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

This process can be achieved using various reagents and catalysts under controlled conditions . The reaction conditions often include the use of radical initiators and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methoxy-4-(trifluoromethyl)cyclohexanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new compounds with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under specific conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

Methyl 4-methoxy-4-(trifluoromethyl)cyclohexanecarboxylate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of methyl 4-methoxy-4-(trifluoromethyl)cyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-methoxy-4-(trifluoromethyl)cyclohexanecarboxylate is unique due to its specific molecular structure, which combines the trifluoromethyl group with a cyclohexane ring and ester functionality. This combination imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C10H15F3O3

Molecular Weight

240.22 g/mol

IUPAC Name

methyl 4-methoxy-4-(trifluoromethyl)cyclohexane-1-carboxylate

InChI

InChI=1S/C10H15F3O3/c1-15-8(14)7-3-5-9(16-2,6-4-7)10(11,12)13/h7H,3-6H2,1-2H3

InChI Key

HQZDJIQCJIFCMJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC(CC1)(C(F)(F)F)OC

Origin of Product

United States

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